Rauvomitin

Descripción

Current Landscape and Emerging Research Interests in Rauvomitin Science Current research interests in this compound science are focused on understanding its biological interactions and potential applications. This compound is being investigated for its interactions with several biological pathways, notably influencing neurotransmitter systems and cellular signaling mechanisms.biosynth.comThis mode of action suggests potential applications in neuropharmacology, where it may serve as a lead compound for developing new therapeutic agents for conditions related to neurotransmitter imbalance.biosynth.com

Beyond neuropharmacology, research is exploring this compound's intricate interaction with cellular receptor systems, which opens avenues for further investigation into cancer therapeutics and immunomodulation. biosynth.com Researchers are currently evaluating its efficacy and safety profile through preclinical trials to better understand its mechanistic pathways and therapeutic potential. biosynth.com

Detailed research findings on the composition of Alstonia macrophylla bark extract, where this compound was identified, provide context for its natural occurrence alongside other compounds. The MeOH/DMSO extract of Alstonia macrophylla bark contained several alkaloids and triterpenoids. nih.govacs.orgresearchgate.net The relative percentages of some of these constituents are presented in the table below. nih.govacs.orgresearchgate.net

| Compound | Percentage in MeOH/DMSO Extract (%) |

| Alstonerine (B1248418) | 34.38 |

| Strictamin | 5.23 |

| This compound | 4.29 |

| Brucine (B1667951) | 3.66 |

| γ-sitosterol | 3.85 |

| Lupeol (B1675499) | 3.00 |

| 24-methylenecycloartanol (B74860) | 2.81 |

| Campesterol (B1663852) | 2.71 |

| β-amyrin | 2.30 |

| Stigmasterol (B192456) | 2.13 |

This data highlights this compound as a notable alkaloid constituent within this plant source, warranting further investigation into its individual properties and potential biological activities.

Propiedades

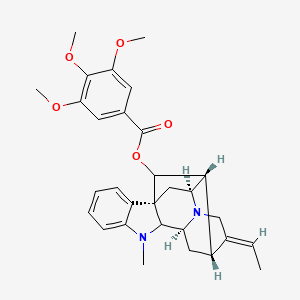

IUPAC Name |

[(1R,10S,12R,13E,16S,17R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O5/c1-6-16-15-32-21-13-18(16)25-22(32)14-30(19-9-7-8-10-20(19)31(2)27(21)30)28(25)37-29(33)17-11-23(34-3)26(36-5)24(12-17)35-4/h6-12,18,21-22,25,27-28H,13-15H2,1-5H3/b16-6-/t18-,21-,22-,25+,27?,28?,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWXXJLDNKFDNH-HZBSNRRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C4C2CC5(C3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]4[C@@H]2C[C@@]5(C3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-57-9 | |

| Record name | Rauvomitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Phytochemical Distribution of Rauvomitin

Botanical Sources and Species Identification

Rauvomitin has been identified in species belonging to the Rauvolfia and Alstonia genera. These plants are known for their rich alkaloid content, which includes this compound among other structurally diverse compounds.

Primary Occurrence in Rauvolfia Species (e.g., Rauvolfia vomitoria Afz.)

Rauvolfia vomitoria, also known as the poison devil's-pepper, is a notable source of this compound. This plant is native to various regions in Africa, extending from Senegal in the west to Sudan and Tanzania in the east, and south to Angola. It has also become naturalized in other parts of the world, including China, Bangladesh, certain Himalayan regions, and Puerto Rico. mindat.orgwikipedia.org Rauvolfia vomitoria is a small tree or large shrub characterized by branches that grow in whorls and leaves arranged in groups of three from swollen nodes. wikipedia.org The roots and fruits of Rauvolfia vomitoria have been specifically identified as containing this compound. ebi.ac.uk Another species, Rauvolfia serpentina, has also been reported as a botanical source of this compound. biocrick.com

Presence in Alstonia Species (e.g., Alstonia macrophylla)

This compound has also been found in Alstonia species, particularly Alstonia macrophylla Wall. ex G. Don, commonly known as hard alstonia or hard milkwood. researchgate.net Alstonia macrophylla is native to Southeast Asian regions, including Indonesia, Malaysia, the Philippines, Thailand, and Vietnam. researchgate.net Studies on the bark of Alstonia macrophylla from the Philippines have confirmed the presence of this compound. nih.govacs.orgnih.gov Alstonia scholaris is another species within the Alstonia genus that is locally important and contains various phytochemicals, although this compound is more specifically linked to A. macrophylla in the provided search results. nih.gov

Geographic and Ecological Factors Influencing this compound Content in Plants

The concentration of phytochemicals, including alkaloids like this compound, in plants can be influenced by a variety of geographic and ecological factors. These factors can affect plant growth, metabolism, and the biosynthesis of secondary metabolites. Environmental elements such as light, temperature, water availability, humidity, and nutrition play crucial roles in plant development and the production of chemical compounds. oregonstate.edu

Temperature, precipitation, and soil conditions are considered major environmental factors that drive the distribution of medicinal plants and can influence the accumulation of medicinal components. frontiersin.org For instance, variations in temperature and precipitation can impact the levels of certain compounds in plants. frontiersin.org Soil properties, including texture (clay and sand content) and chemical composition (nitrogen and organic carbon), also significantly influence plant community structure, composition, distribution, and diversity, which can indirectly affect the presence and concentration of specific phytochemicals. mdpi.com Altitude and latitude can also influence the temperature and rainfall patterns of a region, further impacting plant growth and constituent production. edu.krd While the provided search results confirm the presence of this compound in plants from specific geographic areas (Africa and Southeast Asia), detailed research specifically quantifying the direct influence of varying ecological factors on this compound content within these plants was not extensively available. However, the general principles of environmental factors affecting plant secondary metabolites suggest that variations in climate, soil, and other ecological conditions across the native ranges of Rauvolfia and Alstonia species likely contribute to variations in this compound concentration.

Phytochemical Profiling of this compound-Containing Plant Extracts

Phytochemical profiling involves the identification and quantification of chemical compounds present in plant extracts. Studies on Alstonia macrophylla bark extracts have provided detailed insights into its composition, where this compound has been identified as one of the constituent alkaloids. nih.govacs.orgnih.govresearchgate.net

Analysis of methanol (B129727) and dimethyl sulfoxide (B87167) (MeOH/DMSO) crude extracts of Alstonia macrophylla bark revealed a complex mixture of compounds, with alkaloids being the principal constituents. nih.govacs.orgnih.govresearchgate.net In one study, this compound was found to be present at a concentration of 4.29% in these extracts. nih.govacs.orgnih.govresearchgate.net Other significant alkaloids identified in these extracts included alstonerine (B1248418) (34.38%), strictamin (5.23%), and brucine (B1667951) (3.66%). nih.govacs.orgnih.govresearchgate.net Beyond alkaloids, the extracts also contained triterpenoids such as γ-sitosterol (3.85%), lupeol (B1675499) (3.00%), 24-methylenecycloartanol (B74860) (2.81%), campesterol (B1663852) (2.71%), β-amyrin (2.30%), and stigmasterol (B192456) (2.13%). nih.govacs.orgnih.govresearchgate.net

The following table summarizes the relative abundance of key compounds, including this compound, found in a MeOH/DMSO extract of Alstonia macrophylla bark:

| Compound | Class | Concentration (%) |

| Alstonerine | Alkaloid | 34.38 |

| Strictamin | Alkaloid | 5.23 |

| This compound | Alkaloid | 4.29 |

| Brucine | Alkaloid | 3.66 |

| γ-sitosterol | Triterpenoid | 3.85 |

| Lupeol | Triterpenoid | 3.00 |

| 24-methylenecycloartanol | Triterpenoid | 2.81 |

| Campesterol | Triterpenoid | 2.71 |

| β-amyrin | Triterpenoid | 2.30 |

| Stigmasterol | Triterpenoid | 2.13 |

This phytochemical profiling highlights that this compound exists as part of a diverse mixture of compounds in its natural sources, with alkaloids being a prominent class. nih.govacs.orgnih.govresearchgate.net Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the identification and quantification of these compounds in plant extracts. nih.govacs.orgmdpi.comfrontiersin.orgveterinaria.org

Biosynthesis and Enzymatic Pathways of Rauvomitin

General Principles of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

The biosynthesis of monoterpenoid indole alkaloids typically begins with the condensation of two distinct precursors: tryptamine, derived from the shikimate pathway and the amino acid tryptophan, and secologanin, a monoterpenoid derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways. frontiersin.orgresearchgate.netuniversiteitleiden.nlrsc.orgnih.gov This crucial condensation step is catalyzed by the enzyme strictosidine (B192452) synthase (STR), which forms strictosidine, the central intermediate for nearly all MIAs. nih.govnih.gov Strictosidine then undergoes deglycosylation by strictosidine β-glucosidase (SGD), yielding a highly reactive aglycone. frontiersin.orgnih.govnih.gov This unstable intermediate is a branch point, spontaneously rearranging into various skeletal types that feed into numerous downstream biosynthetic pathways, leading to the vast structural diversity observed in MIAs. nih.govbiorxiv.org

Identification of Biosynthetic Precursors and Intermediates

The biosynthetic routes to complex MIAs involve a series of defined precursors and intermediates, originating from the reactive aglycone of strictosidine. Key intermediates include various indole alkaloid scaffolds that undergo further modifications.

Following the deglycosylation of strictosidine, the resulting aglycone can be reduced to form 19E-geissoschizine. biorxiv.org 19E-Geissoschizine is recognized as a central and chemically versatile intermediate in the biosynthesis of numerous monoterpene indole alkaloids. biorxiv.orgnih.govnih.govresearchgate.net It serves as a pivotal branch point, undergoing oxidative transformations catalyzed by various enzymes, such as cytochrome P450 enzymes, to generate distinct alkaloid scaffolds, including the strychnos, sarpagan, akuammiline-type, and mavacurane-type alkaloids. biorxiv.orgnih.govresearchgate.net Its central position allows for the divergent synthesis of a wide array of MIA structures. biorxiv.org

The biosynthesis of many Rauvolfia alkaloids, including those structurally related to Rauvomitin, is intimately linked to established pathways such as the ajmaline (B190527) biosynthetic pathway. Enzymes and intermediates involved in the formation of ajmaline and related compounds are likely relevant to the biosynthesis of other alkaloids in this genus. Vinorine (B1233521) and perakine (B201161), for instance, are intermediates within or linked to the ajmaline pathway in Rauvolfia serpentina. nih.govuniprot.orgresearchgate.netnih.govwikipedia.orgpugetsound.edunih.govqmul.ac.uk Vinorine is a direct precursor to ajmaline, formed from a sarpagan-type intermediate. pugetsound.edunih.gov Perakine is also part of the alkaloidal network in Rauvolfia, being converted to raucaffrinoline by perakine reductase in a side branch of the ajmaline pathway. researchgate.netnih.govwikipedia.org These connections highlight how different MIA structures within Rauvolfia can arise from shared early precursors and interconnected enzymatic routes.

Characterization of Key Biosynthetic Enzymes

Specific enzymes catalyze the intricate transformations of intermediates in MIA biosynthesis. Among those relevant to alkaloids found in Rauvolfia, Vinorine Synthase and Perakine Reductase have been characterized for their roles in related pathways like ajmaline biosynthesis.

Vinorine synthase (EC 2.3.1.160) is an acetyltransferase enzyme that plays a central role in the biosynthesis of ajmaline by catalyzing the formation of vinorine. uniprot.orgnih.govqmul.ac.uknih.gov This enzyme facilitates the reversible formation of vinorine from 16-epi-vellosimine (also known as gardneral) and acetyl-CoA. nih.govresearchgate.net The forward reaction, leading to vinorine, is a direct biosynthetic step towards ajmaline. nih.gov Vinorine synthase belongs to the BAHD superfamily of acyltransferases, a group of enzymes involved in the biosynthesis of various natural products. nih.govnih.govresearchgate.net Studies on the native enzyme from Rauvolfia serpentina have determined its kinetic parameters, showing Km values of 7.5 µM for gardneral and 57 µM for acetyl-CoA. nih.govresearchgate.net Site-directed mutagenesis studies have indicated the importance of specific residues, such as His160 and Asp164, in the catalytic center, although the enzyme does not appear to utilize a traditional amino acid triad. nih.gov

| Substrate | Km (µM) |

|---|---|

| Gardneral | 7.5 |

| Acetyl-CoA | 57 |

Perakine reductase (EC 1.1.1.317) is an enzyme found in Rauvolfia serpentina that catalyzes an NADPH-dependent reduction in a side branch of the ajmaline biosynthetic pathway. researchgate.netnih.govwikipedia.orgosti.gov Specifically, it catalyzes the reduction of the aldehyde perakine to the corresponding alcohol, raucaffrinoline. researchgate.netnih.govwikipedia.orgosti.gov Perakine reductase is the founding member of the aldo-keto reductase (AKR) 13D subfamily (AKR13D1). researchgate.netnih.govnih.govuniprot.org The enzyme exhibits broad substrate acceptance for compounds with a reducible carbonyl function, including benzaldehyde, cinnamic aldehyde derivatives, and monoterpenoid indole alkaloids, but demonstrates high selectivity within the alkaloid group. uniprot.orgresearchgate.netchemfaces.com Structural and mutagenesis studies have identified a conserved catalytic tetrad consisting of Asp52, Tyr57, Lys84, and His126, which are essential for its activity. nih.govresearchgate.netchemfaces.com The enzyme undergoes conformational changes upon NADPH binding, creating space for substrate binding and influencing its catalytic activity. nih.gov

Other Putative Enzymatic Steps in this compound Formation

Specific enzymatic steps directly leading to the formation of this compound have not been explicitly elucidated in the provided search results. However, studies on related alkaloids in plants such as Rauvolfia serpentina provide context for the types of enzymatic transformations that occur in monoterpenoid indole alkaloid biosynthesis, a class to which this compound may belong or be related. For instance, Vinorine synthase (EC 2.3.1.160) is an enzyme that catalyzes the formation of Vinorine, a known precursor in the biosynthesis of ajmaline in Rauvolfia serpentina. chemfaces.com While this enzyme is involved in the pathway to a different alkaloid, it exemplifies the type of acyltransferase activity that can be involved in modifying intermediates within these complex biosynthetic routes. The biosynthesis of plant secondary metabolites often involves enzymes such as oxidoreductases, transferases, and lyases, acting in a coordinated manner. nih.gov However, without specific research focused on this compound, the exact enzymatic sequence remains to be determined.

Molecular Regulation of this compound Biosynthesis in Plants

The molecular regulation of plant secondary metabolite biosynthesis is a complex process involving the coordinated action of numerous genes, transcription factors, and environmental signals. nih.govmdpi.comumn.edu Transcription factors play a crucial role by binding to regulatory sequences in the promoter regions of genes encoding biosynthetic enzymes, thereby activating or repressing their expression. nih.govmdpi.comnih.gov MicroRNAs (miRNAs) also contribute to this regulation by controlling the expression of transcription factors post-transcriptionally. nih.gov Plant hormones, such as jasmonate and auxin, are known to influence the production of secondary metabolites. nih.gov While these general mechanisms of molecular regulation of plant secondary metabolism are well-established, specific details regarding the genes, transcription factors, or hormonal signals that specifically regulate the biosynthesis of this compound in plants are not available in the provided search results. Research in this area would likely involve identifying the genes encoding the enzymes in the this compound pathway and then investigating the regulatory elements and transcription factors that control their expression.

Isolation, Purification, and Advanced Analytical Methodologies for Rauvomitin

Extraction Techniques from Plant Biomass

The initial step in obtaining Rauvomitin involves its extraction from the plant matrix. The choice of extraction method is crucial and depends on the physicochemical properties of this compound and the desired efficiency, cost-effectiveness, and environmental impact of the process.

Traditional extraction methods rely on the principle of solid-liquid extraction, where the solubility of this compound in various organic solvents is exploited to draw it out from the plant material. phytojournal.com These methods, including maceration, percolation, and Soxhlet extraction, have been widely used for obtaining phytochemicals. phytojournal.com

The selection of the solvent is a critical parameter, governed by the polarity of the target compound. mdpi.com For compounds with a range of polarities, solvents like methanol (B129727) are frequently used, often in combination with water, to enhance extraction efficiency. mdpi.comnih.gov Methanol-water mixtures can act as swelling agents for the plant material, increasing the contact surface area for extraction. nih.gov For less polar compounds, solvents such as dichloromethane are employed. mdpi.comnih.gov These conventional techniques often require significant volumes of organic solvents and can be time-consuming. phytojournal.com

Table 1: Comparison of Conventional Solvent-Based Extraction Methods

| Method | Principle | Typical Solvents for this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking powdered plant material in a chosen solvent at room temperature for an extended period with occasional agitation. mdpi.com | Methanol, Ethanol-Water mixtures | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous extraction of the plant material with a refluxing solvent, allowing for repeated exposure to fresh solvent. phytojournal.com | Dichloromethane, Ethyl Acetate | More efficient than maceration, requires less solvent over time. | Requires heating, potentially degrading thermolabile compounds. |

| Percolation | Passing a solvent slowly through a column packed with the plant material to gradually extract the desired compounds. | Methanol, Acetone | Can be more efficient than maceration. | Can be slow and may lead to solvent channeling. |

In response to the environmental and efficiency drawbacks of conventional methods, green extraction technologies have gained prominence. mdpi.commdpi.com These modern techniques aim to reduce solvent consumption, decrease extraction time, and lower energy use, while often increasing extraction yield. nih.govresearchgate.net

Prominent green methods applicable to the extraction of this compound include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). mdpi.comnih.gov UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. researchgate.net MAE uses microwave energy to generate heat within the plant material, causing cell rupture and the release of intracellular components like this compound into the solvent. mdpi.comnih.gov These technologies represent a more sustainable approach to natural product extraction. nih.gov

Table 2: Overview of Green Extraction Technologies for this compound

| Technology | Mechanism | Potential Advantages for this compound Extraction |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to create cavitation bubbles, which collapse and disrupt cell walls, facilitating solvent entry and compound release. researchgate.net | Reduced extraction time and temperature, increased yield, lower solvent consumption compared to conventional methods. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave radiation to heat the solvent and moisture within the plant cells, creating internal pressure that ruptures the cell structure. mdpi.comnih.gov | Significantly faster extraction, higher efficiency, potential for automation. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically CO₂, as the extraction solvent. By altering pressure and temperature, the solvent properties can be tuned to selectively extract specific compounds. | Highly selective, solvent-free final product (CO₂ evaporates), ideal for thermally sensitive compounds. |

| Pressurized Liquid Extraction (PLE) | Employs conventional solvents at elevated temperatures and pressures to increase extraction efficiency and speed. nih.gov | Faster than conventional methods, requires less solvent, suitable for automation. |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains this compound along with a multitude of other plant-derived compounds. Chromatography is the cornerstone of its purification, involving techniques that separate molecules based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. For analytical purposes, HPLC is used to identify and quantify this compound in extracts. nih.govscispace.com Reversed-phase (RP) HPLC is the most common mode, typically utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile or methanol and water, often with acidic modifiers. nih.govetsu.edu

For purification, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads, allowing for the isolation of pure this compound in significant quantities. The separated compound can be collected in fractions as it elutes from the column. longdom.org

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The stationary phase where separation occurs based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) | The solvent that carries the sample through the column; a gradient allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV-Vis Detector (set at a specific wavelength, e.g., 254 nm or 280 nm) | Detects and quantifies this compound as it elutes from the column based on its light absorbance. scispace.comnih.gov |

| Injection Volume | 10-20 µL | The volume of the sample extract introduced into the system for analysis. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for purification. mdpi.com SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. nih.gov The low viscosity and high diffusivity of the supercritical CO₂ mobile phase result in faster separations and reduced backpressure compared to HPLC. researchgate.netchemrxiv.org

This technique is particularly advantageous for its speed and reduced environmental impact due to the significant decrease in organic solvent consumption. researchgate.net After elution, the CO₂ is simply vaporized, leaving the purified this compound in the modifier solvent, which simplifies downstream processing. SFC is also highly effective for chiral separations, which would be relevant if this compound exists as enantiomers. nih.gov

Before final purification by preparative HPLC or SFC, preliminary purification steps are often necessary to simplify the complex crude extract. Flash chromatography is a rapid form of column chromatography used for this purpose. It operates at a higher pressure than traditional gravity-fed chromatography, pushing the solvent through the column more quickly to achieve a fast, rough separation of components.

Solid-Phase Extraction (SPE) is a crucial sample cleanup and concentration technique. nih.gov It is used to remove interfering substances from the crude extract or to concentrate this compound from a dilute solution prior to chromatographic analysis. nih.govnih.gov In SPE, the extract is passed through a cartridge containing a solid adsorbent. Depending on the choice of sorbent and solvents, this compound can be selectively retained on the sorbent while impurities are washed away, and then eluted with a different solvent. nih.gov

Other Advanced Chromatographic Methods (e.g., FPLC, UPLC)

Following initial fractionation, the purification of this compound from complex plant extracts is significantly enhanced by employing advanced high-resolution chromatographic techniques such as Fast Protein Liquid Chromatography (FPLC) and Ultra-Performance Liquid Chromatography (UPLC). nih.govdntb.gov.ua These methods offer substantial improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). americanlaboratorytrading.comresearchgate.netmonadlabtech.com

Fast Protein Liquid Chromatography (FPLC): While primarily designed for the purification of biomolecules like proteins, FPLC is also adept at separating natural products, including alkaloids. americanlaboratorytrading.com It operates at lower pressures than HPLC and is ideal for preparative scale purification where maintaining the biological integrity of compounds is crucial. For this compound, FPLC can be used in an intermediate purification step, often employing ion-exchange or size-exclusion columns to separate compounds based on charge or size, respectively. This step effectively removes larger or highly polar/nonpolar impurities, enriching the fractions containing this compound before final polishing. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution of HPLC, utilizing columns packed with smaller sub-2 µm particles. researchgate.netmonadlabtech.com This reduction in particle size leads to a dramatic increase in chromatographic efficiency, allowing for faster analysis times and superior resolution. monadlabtech.com In the final purification stages of this compound, a preparative UPLC system is invaluable. The high resolving power can separate this compound from closely related structural analogues and isomers that may be present in the enriched fractions. The transfer of an analytical UPLC method to a preparative scale allows for precise and efficient isolation of the target compound. nih.gov

A typical UPLC method for the final purification of this compound would involve a reversed-phase column (e.g., C18) with a gradient elution system. The table below outlines a representative set of parameters for such a separation.

Table 1: Representative UPLC Parameters for this compound Purification

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Detection | UV at 254 nm and 280 nm |

The combination of these advanced chromatographic techniques ensures the isolation of this compound at a high degree of purity, which is an essential prerequisite for accurate structural elucidation and further research. nih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation

Once a pure sample of this compound is obtained, a suite of spectroscopic and spectrometric techniques is employed to determine its molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of a novel compound like this compound. msu.educore.ac.ukyoutube.com A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to establish the carbon framework, the placement of protons, and the connectivity between atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons in the molecule and their chemical environment. libretexts.org The ¹³C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). core.ac.uk

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atom they are attached to. nih.gov

The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals, leading to the final structure of this compound. rsc.org

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H→C) |

|---|---|---|---|

| 1 | 55.2 | 3.85 (d, 11.5) | C-2, C-5, C-18 |

| 2 | 175.1 | - | - |

| 3 | 108.3 | 7.15 (s) | C-2, C-4, C-5 |

| 4 | 121.5 | 7.50 (d, 8.0) | C-3, C-5, C-6 |

| 5 | 125.8 | 7.20 (t, 8.0) | C-3, C-4, C-7 |

| 6 | 119.7 | 7.10 (d, 8.0) | C-4, C-8 |

| 7 | 136.4 | - | - |

| 8 | 111.2 | - | - |

Mass Spectrometry (MS) Applications (e.g., GC-EI-MS, LC-MS, DART-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of this compound, and for gaining insight into its structure through fragmentation analysis. researchgate.netresearchgate.net

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): For volatile and thermally stable compounds, GC-MS is a powerful technique. nih.govijpsr.info The electron ionization (EI) source provides reproducible fragmentation patterns that can serve as a "fingerprint" for the compound and help in identifying structural motifs. nih.gov Analysis of the fragments can help piece together the structure of the parent molecule. semanticscholar.orgacademicjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. acs.orgtmu.edu.twnih.gov High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or TOF (Time-of-Flight) analyzer, provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. acs.org

Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no preparation. nih.govscienceopen.com It can be used to quickly screen crude plant extracts or chromatographic fractions for the presence of this compound by detecting its molecular ion. researchgate.netsemanticscholar.orgresearchgate.net This technique is particularly useful for high-throughput screening and for confirming the presence of the target compound during the early stages of isolation. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Detected (m/z) | Interpretation |

|---|---|---|---|

| HR-LC-MS | ESI+ | 353.1812 [M+H]⁺ | Elemental Formula: C₂₁H₂₄N₂O₃ |

| GC-EI-MS | EI | 352 (M⁺), 293, 195, 156 | Molecular Ion and key fragments |

| DART-MS | DART+ | 353.1815 [M+H]⁺ | Rapid confirmation in extract |

Complementary Techniques (e.g., FTIR, XRD)

To complete the structural characterization, other spectroscopic methods are utilized.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. ijorp.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. For an alkaloid like this compound, FTIR can confirm the presence of groups such as N-H, C=O (esters, ketones), C-O, and aromatic C=C bonds. researchgate.netresearchgate.netnih.gov

X-ray Diffraction (XRD): If a suitable single crystal of pure this compound can be grown, X-ray diffraction analysis provides the ultimate proof of structure. nepjol.info XRD determines the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously establishing the compound's absolute stereochemistry. This technique is considered the gold standard for structural elucidation.

Pharmacological and Molecular Mechanisms of Action of Rauvomitin

Interactions with Neurotransmitter Systems

Rauvomitin is understood to influence neurotransmitter systems. nih.gov Initial studies suggest its potential utility in addressing conditions related to neurotransmitter imbalance. nih.gov

Specific Receptor Binding and Modulation

Based on the available information, this compound interacts with cellular receptor systems. nih.gov However, specific details regarding the particular receptors to which this compound binds or the precise nature of its modulatory effects on these receptors are not explicitly detailed in the consulted literature.

Influence on Neurotransmitter Release and Reuptake

While this compound is indicated to influence neurotransmitter systems, the specific mechanisms by which it affects neurotransmitter release or reuptake have not been elucidated in the provided search results. nih.gov

Implications for Neuropharmacological Activity

The interaction of this compound with neurotransmitter systems suggests implications for neuropharmacological activity, particularly in potentially addressing conditions linked to neurotransmitter imbalance. nih.gov However, detailed research findings specifying the full scope of its neuropharmacological effects are ongoing. nih.gov

Effects on Cellular Signaling Pathways

This compound operates by interacting with several biological pathways, including influencing cellular signaling mechanisms. nih.gov

Perturbation of Key Intracellular Signaling Cascades

This compound's influence extends to cellular signaling mechanisms. nih.gov Nevertheless, the specific intracellular signaling cascades that are perturbed by this compound have not been detailed in the available information.

Modulation of Cellular Receptor Systems

The compound exhibits an intricate interaction with cellular receptor systems. nih.gov While this modulation is acknowledged, the precise manner in which this compound modulates these systems at a molecular level is not explicitly described in the consulted literature.

Preclinical Mechanistic Research Approaches

Preclinical mechanistic research approaches for compounds such as this compound involve a combination of in vitro (cell-based) and in vivo (animal-based) studies designed to probe the compound's interactions at various levels of biological complexity. frontiersin.org These studies are crucial for building a comprehensive understanding of a compound's pharmacodynamics. mimt.com.pl this compound is described as an emerging alkaloid compound with potential applications in neuropharmacology, cancer therapeutics, and immunomodulation, operating by interacting with neurotransmitter systems, cellular signaling mechanisms, and cellular receptor systems. biosynth.com Preclinical trials are currently underway to better understand its mechanistic pathways and therapeutic potential. biosynth.com

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental tools for dissecting the mechanistic aspects of a compound's action in a controlled environment, free from systemic influences. nih.govnih.gov These models allow researchers to investigate direct interactions between a compound and specific cell types or cellular components. nih.gov Traditional two-dimensional (2D) cell cultures involve growing cells on flat surfaces, while more advanced methods like three-dimensional (3D) cell cultures and bioengineered microscale organotypic models (BMOMs) better mimic the in vivo microenvironment and can reveal different cellular behaviors and gene expression patterns. mdpi.comnih.gov In vitro studies are particularly useful for identifying potential cellular targets and understanding the initial events triggered by compound exposure. nih.gov

Cell Culture Assays for Target Identification and Validation

Cell culture assays are widely used in preclinical research to assess the biological effects of compounds and identify potential molecular targets. cellsignal.comabcam.com These assays can measure various cellular responses, including cell viability, proliferation, cytotoxicity, and the activation or inhibition of specific signaling pathways. cellsignal.comabcam.com For a compound like this compound, which is thought to interact with cellular receptor systems and signaling mechanisms biosynth.com, cell-based assays can help determine which cell types are responsive and what immediate cellular changes occur upon exposure. For instance, the Alstonia macrophylla bark extract, which contains this compound as one of its principal alkaloids, has been evaluated for cytotoxic efficacy against various cancer cell lines using in vitro bioassays. acs.org These assays, which often involve determining the half maximal inhibitory concentration (IC50), are a standard method to quantify the potency of a substance in inhibiting cell growth or viability. acs.org While these findings relate to an extract, similar cell viability and cytotoxicity assays are applicable to studying the effects of isolated this compound and identifying sensitive cell lines. cellsignal.comabcam.com Other assays can investigate specific molecular events, such as receptor binding or downstream signaling cascades, to pinpoint the direct targets of this compound.

Genetic Manipulation Techniques (e.g., Gene Knockout, RNA Interference, Forced Gene Overexpression)

Genetic manipulation techniques are powerful tools for investigating the role of specific genes or proteins in the mechanism of action of a compound. nih.gov By altering the expression levels of potential target genes or downstream signaling molecules, researchers can determine if these factors are necessary for this compound's effects. Techniques such as gene knockout (eliminating gene expression), RNA interference (reducing gene expression), and forced gene overexpression (increasing gene expression) can be employed in cell culture models. nih.govabcam.comwikipedia.org For example, if this compound is hypothesized to act through a specific receptor, knocking out the gene encoding that receptor in a cell line could reveal whether the compound's effect is abolished in the absence of the receptor. nih.gov Modern genome editing tools like CRISPR-Cas9 allow for precise modifications to the genome, enabling targeted gene knockouts or insertions to study their impact on cellular responses to a compound. wikipedia.orgsynthego.com While specific applications of these techniques to this compound are part of ongoing research, they represent standard approaches for validating the involvement of hypothesized molecular targets and pathways. nih.gov

In Vivo Animal Models for Systemic Mechanistic Studies

In vivo animal models are indispensable for understanding the systemic effects and mechanisms of action of a compound within a complex living organism. mimt.com.plfrontiersin.org Unlike in vitro models, animal models allow for the study of how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) in addition to its effects on various organs and systems (pharmacodynamics). mimt.com.pl Animal studies provide insights into the integrated physiological responses to a compound and can reveal mechanisms that are not apparent in isolated cell systems. mimt.com.plfrontiersin.org The genus Alstonia, from which this compound is derived, has shown various pharmacological activities in vivo, including effects on the central nervous system and anti-inflammatory properties, suggesting the relevance of in vivo models for studying the mechanisms of its constituents. dokumen.pubresearchgate.net

Development and Application of Experimental Disease Models

Experimental disease models in animals are specifically developed and applied to study the effects and mechanisms of potential therapeutic compounds in the context of a disease state. frontiersin.orgnih.govmdpi.com These models aim to replicate key aspects of human diseases, allowing researchers to evaluate a compound's efficacy and investigate the underlying mechanisms by which it exerts its therapeutic effects. frontiersin.orgmdpi.com For example, given this compound's potential in neuropharmacology, experimental models of neurological disorders could be used to study its effects on neurotransmitter balance and neuronal function in vivo. biosynth.com Similarly, for its potential in cancer or immunomodulation, relevant animal models of cancer or immune-related conditions would be employed. biosynth.com By studying this compound in these models, researchers can assess its impact on disease progression, identify the biological pathways modulated in a living system, and determine how these modulations contribute to the observed therapeutic or biological outcomes. frontiersin.orgnih.gov The development and application of appropriate experimental disease models are crucial steps in translating in vitro mechanistic findings to a more complex in vivo setting and understanding the full scope of a compound's mechanism of action. frontiersin.orgmdpi.com

Investigation of Pharmacodynamic Profiles in Whole Organism Systems

Initial studies suggest this compound's potential utility in addressing conditions related to neurotransmitter imbalance biosynth.com. Ongoing research aims to explore its broader pharmacodynamic profile in whole organism systems biosynth.com. While specific detailed data on this compound's pharmacodynamic profiles in whole organisms were not extensively available in the search results, the compound is being evaluated through preclinical trials to better understand its mechanistic pathways and therapeutic potential biosynth.com. Research on the parent plant Alstonia macrophylla, from which this compound is isolated, has shown various activities in in vivo and in vitro studies, including antimalarial, antioxidant, antimicrobial, antidiabetic, antifertility, and wound healing capacities researchgate.net. Although these studies pertain to the crude extract, they hint at the potential for its constituents, including this compound, to exhibit such effects in a whole organism context.

Emerging Research Areas: Potential in Cancer Therapeutics and Immunomodulation

This compound's intricate interaction with cellular receptor systems opens avenues for further investigation into cancer therapeutics and immunomodulation biosynth.com. Researchers are currently evaluating its efficacy and safety profile through preclinical trials, aiming to better understand its potential in these areas biosynth.com.

Studies on the bark extract of Alstonia macrophylla, which contains this compound, have demonstrated cytotoxic effects against certain cancer cell lines researchgate.netacs.org. For instance, methanol (B129727)/DMSO extracts of Alstonia macrophylla bark showed cytotoxic efficacy towards MCF-7 (breast cancer), H69PR (small cell lung cancer), HT-29 (colorectal cancer), and THP-1 (acute myeloid leukemia) cell lines researchgate.netacs.org. The half maximal inhibitory concentration (IC50) values varied depending on the cell line researchgate.netacs.org.

Interactive Table 1: Cytotoxic Efficacy of Alstonia macrophylla Bark Extract (containing this compound) on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

| MCF-7 (Breast Cancer) | 6.34 researchgate.netacs.org |

| H69PR (Small Cell Lung Cancer) | 7.05 researchgate.netacs.org |

| HT-29 (Colorectal Cancer) | 9.10 researchgate.netacs.org |

| THP-1 (Acute Myeloid Leukemia) | 67.22 researchgate.netacs.org |

| HDFn (Normal Human Dermal Fibroblasts) | > 100 researchgate.netacs.org |

Note: This data pertains to the crude extract of Alstonia macrophylla bark, which contains this compound among other compounds.

The research indicates that while the extract showed cytotoxicity against cancer cells, it was noncytotoxic to normal human dermal fibroblasts at concentrations up to 100 μg/mL researchgate.netacs.org.

The potential of this compound in immunomodulation is also an area of emerging research biosynth.com. While specific studies focusing solely on this compound's immunomodulatory effects were not detailed in the provided search results, the broader pharmacological investigations of Alstonia species have indicated effects on the immune system researchgate.netresearchgate.net. Further research is needed to elucidate the specific role and mechanisms of this compound in modulating immune responses.

Structure Activity Relationship Sar Studies of Rauvomitin and Its Analogues

Methodological Frameworks for SAR Investigations

SAR investigations typically involve a systematic process that includes the design and synthesis of a series of related compounds (analogues or derivatives) and the evaluation of their biological activities. wikipedia.org Computational chemistry and molecular modeling play increasingly important roles in this process. nih.govnih.govherts.ac.uknih.govmdpi.com

Design and Synthesis of Rauvomitin Derivatives

The design of derivatives of a natural product like this compound would involve making targeted structural changes to the parent molecule. This could include modifications to functional groups, alterations of the carbon skeleton, or the addition/removal of substituents. wikipedia.org The goal is to create a library of compounds with systematic variations to probe the structural requirements for activity. The synthesis of these derivatives would employ various organic chemistry techniques to achieve the desired structural modifications. nih.govfrontiersin.orgredheracles.netrsc.orgnih.govnih.gov Although specific synthetic routes for this compound derivatives are not detailed in the provided snippets, the general approach involves chemical synthesis to introduce new groups or modify existing ones on the core structure. wikipedia.orgnih.govfrontiersin.orgredheracles.netrsc.orgnih.govnih.gov

Application of Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling are powerful tools used in SAR studies to complement experimental work. nih.govnih.govherts.ac.uknih.govmdpi.com Techniques such as molecular docking, pharmacophore mapping, and molecular dynamics simulations can provide insights into how a molecule interacts with its biological target at the atomic level. researchgate.netnih.govnih.govnih.govmdpi.comnih.govmdpi.com These methods can help predict the binding affinity of designed derivatives, identify key interactions between the ligand and the target, and guide the synthesis of more potent compounds. nih.govnih.govherts.ac.uknih.govmdpi.comnih.govmdpi.com Pharmacophore models, for instance, can identify the essential features of a molecule required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups. nih.govmdpi.comnih.gov

Identification of Pharmacophoric Elements and Key Structural Features

Identifying the pharmacophoric elements and key structural features of this compound would involve analyzing the relationship between the structure of this compound and its analogues and their observed biological activities. wikipedia.orgnih.govmdpi.comnih.govfrontiersin.orgsciencemadness.org This process aims to pinpoint the specific parts of the molecule and their spatial arrangement that are essential for interacting with a biological target and eliciting a response. wikipedia.orgmdpi.comnih.gov While the specific pharmacophore of this compound is not described in the search results, general SAR studies on other compounds highlight the importance of features like aromatic rings, hydrogen bond capabilities, and the spatial arrangement of functional groups. nih.govherts.ac.uknih.govnih.govfrontiersin.orgmdpi.com For example, studies on other compound classes have shown that the presence and position of substituents on aromatic rings can significantly impact potency. nih.govmdpi.com

Comparative SAR Analysis with Natural Alkaloid Analogues

This compound is an alkaloid found alongside other alkaloids in Alstonia macrophylla. researchgate.netresearchgate.netresearchgate.netresearchgate.net Comparative SAR analysis with other natural alkaloid analogues from the same source or structurally related alkaloids would involve comparing their structures and biological activities to understand how variations in the alkaloid scaffold influence activity. researchgate.netresearchgate.net For instance, comparing the activity of this compound with alstonerine (B1248418) or strictamin, which are also present in Alstonia macrophylla, could provide initial clues about the structural features that contribute to their respective activities. researchgate.netresearchgate.netresearchgate.net Studies on other alkaloid classes have demonstrated that even subtle structural differences can lead to significant changes in biological profiles. mdpi.comnih.gov

Constituents of Alstonia macrophylla Bark Extracts (MeOH/DMSO) researchgate.netresearchgate.netresearchgate.netresearchgate.net

| Constituent | Percentage (%) |

| Alstonerine | 34.38 |

| Strictamin | 5.23 |

| This compound | 4.29 |

| Brucine (B1667951) | 3.66 |

| γ-Sitosterol | 3.85 |

| Lupeol (B1675499) | 3.00 |

| 24-Methylenecycloartanol (B74860) | 2.81 |

| Campesterol (B1663852) | 2.71 |

| β-Amyrin | 2.30 |

| Stigmasterol (B192456) | 2.13 |

Synthetic Chemistry Approaches for Rauvomitin and Its Derivatives

Total Synthesis Strategies for Rauvomitin

Another synthetic study towards (+)-Rauvomine B explored a strategy proceeding via a key 6/5/6/6 tetracyclic intermediate, prepared from commercially available N-Boc-(S)-tryptophan. bg.ac.rs This route involved major transformations including homologation to homotryptophan via Wolff rearrangement in the presence of a Ag(I) salt, an aldol (B89426) reaction with 3,3-dimethoxypropanal, a Pictet-Spengler reaction for the simultaneous closure of two six-membered rings, and a Ph3P/DEAD promoted water elimination. bg.ac.rs This tetracyclic intermediate was envisioned as a potential precursor for the synthesis of other related macroline/sarpagine indole (B1671886) alkaloids as well. bg.ac.rs

These total synthesis efforts highlight the complexity of the Rauvomine B structure and the ingenuity required to construct its intricate ring system and stereochemistry.

Partial Synthesis and Derivatization of this compound Analogues

While the search results primarily detail total synthesis approaches to Rauvomine B, specific comprehensive reports on the partial synthesis and derivatization focused solely on creating this compound analogues were not prominently featured. However, the ability to synthesize key intermediates, as demonstrated in the total synthesis strategies, lays the groundwork for potential future studies in partial synthesis and the creation of structural analogues. Derivatization efforts could explore modifications to the existing Rauvomine B scaffold to investigate the impact of structural changes on its properties. Research in related areas, such as the derivatization of norcorrole, demonstrates the potential for modifying complex cyclic systems through reactions like insertion, substitution, redox reactions, and extension of the π conjugated system. Applying similar strategies to Rauvomine B could lead to a range of derivatives.

Chemoenzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the synthesis of complex natural products, particularly for achieving high stereo- and regioselectivity. Enzymes can act as highly efficient and selective catalysts under mild reaction conditions. While dedicated chemoenzymatic total synthesis routes specifically for this compound or Rauvomine B were not extensively detailed in the search results, the concept of incorporating enzymatic steps into the synthesis of complex molecules is well-established.

One reported approach towards the synthesis of Rauvomine B mentioned the use of enzymatic kinetic resolution via acetylation as a method to obtain a chiral allylic alcohol intermediate with high enantiomeric excess. oberlin.edu This demonstrates the potential utility of biocatalysis in specific steps within a larger synthetic sequence for Rauvomine B. Chemoenzymatic strategies have been successfully applied to the synthesis of other complex molecules, such as enantioenriched aryloxyalkanoic herbicides and tetrahydropyran (B127337) derivatives, showcasing the power of combining biocatalytic asymmetric reductions or resolutions with chemical transformations. The application of novel enzymatic transformations or cascades could potentially offer alternative and more efficient routes to Rauvomine B or its key intermediates in the future.

Development of Novel Synthetic Methodologies and Catalytic Reactions

The synthesis of a molecule as complex as Rauvomine B often necessitates the development and application of novel synthetic methodologies and catalytic reactions. The reported total synthesis strategies for Rauvomine B highlight several such advancements. The strain-promoted intramolecular cyclopropanation, a key step in one total synthesis, exemplifies the development of novel reactions tailored to the specific structural features of the target molecule. nih.govnih.govoberlin.edu

Furthermore, the application of specific catalytic reactions, such as palladium-catalyzed stereospecific allylic amination and ring-closing metathesis (RCM), were crucial for the efficient construction of the Rauvomine B core structure. nih.govnih.govoberlin.edu The cis-selective Pictet-Spengler reaction also represents a key transformation for the simultaneous formation of multiple rings with controlled stereochemistry. bg.ac.rsnih.govnih.govoberlin.edu These examples demonstrate how the challenge of synthesizing complex natural products like Rauvomine B drives innovation in synthetic methodology and catalysis, leading to the development of more efficient and selective chemical transformations applicable to a broader range of synthetic targets.

Future Research Directions and Unanswered Questions in Rauvomitin Science

Advanced Elucidation of Complex Biosynthetic Pathways

A comprehensive understanding of the biosynthetic pathway of Rauvomitin within Alstonia macrophylla remains an area requiring advanced investigation. While the presence of this compound and other alkaloids in the plant is known, the specific enzymatic steps, intermediate compounds, and regulatory mechanisms governing its synthesis are not fully elucidated. Future research should aim to identify the genes encoding the enzymes involved in this pathway. Techniques such as transcriptomics and genomics, coupled with enzyme assays and gene silencing experiments, could help map the complete biosynthetic route. Understanding the genetic and environmental factors that influence this compound production could pave the way for optimizing its yield in plant sources or through alternative production methods.

Discovery of Novel Pharmacological Targets and Undiscovered Mechanisms

Although Alstonia macrophylla extracts containing this compound have shown various biological activities, the precise pharmacological targets and cellular mechanisms of this compound itself are not extensively characterized. researchgate.netresearchgate.net Future research should focus on isolating pure this compound to conduct in-depth in vitro and in vivo studies to identify the specific proteins, enzymes, or pathways it interacts with. This could involve high-throughput screening assays, target validation studies, and detailed mechanistic investigations. Exploring potential interactions with a wider range of biological targets beyond those previously investigated for Alstonia extracts could reveal novel therapeutic possibilities. researchgate.netresearchgate.net

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics)

The application of multi-omics technologies holds significant promise for advancing this compound research. youtube.comyoutube.comnih.govresearchgate.net Integrating data from genomics (studying the plant's genes), transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites, including this compound) can provide a holistic view of the biological system. youtube.comyoutube.comnih.govresearchgate.net For instance, metabolomics can quantify this compound levels under different conditions, while transcriptomics and proteomics can reveal correlated changes in gene and protein expression, offering insights into biosynthesis regulation and potential biological effects. youtube.comyoutube.comnih.govresearchgate.net Such integrated approaches can help identify biomarkers related to this compound production or activity and uncover complex biological networks influenced by the compound.

Development of Sustainable Production Methods for this compound

Given that this compound is sourced from plants, developing sustainable production methods is crucial for ensuring a reliable supply while minimizing environmental impact. europa.eufondsdedotationroullier.orgpanda.orgryam.comunep.org Future research should explore alternatives to traditional harvesting, such as in vitro plant cell culture or microbial fermentation engineered with the this compound biosynthetic pathway genes. europa.eufondsdedotationroullier.orgpanda.orgryam.comunep.org Optimizing culture conditions and genetic engineering strategies could lead to efficient and scalable production of this compound. Investigating semi-synthetic or total synthetic routes for this compound could also provide sustainable alternatives, reducing reliance on plant sources.

Addressing Challenges and Bottlenecks in this compound Research

Several challenges and bottlenecks exist in this compound research. These include the potentially low yield of this compound from natural sources, the complexity of its isolation and purification, and the need for more standardized research protocols. divbio.eu Future efforts should focus on developing more efficient extraction and purification techniques. Collaborative research efforts and the establishment of open-access databases for this compound-related data could help accelerate discoveries. Addressing the complexity of studying natural products with potentially multiple bioactivities also requires sophisticated analytical techniques and robust experimental designs.

Q & A

Basic Research Questions

Q. What validated protocols exist for isolating Rauvomitin from Rauvolfia serpentina extracts?

- Methodological Guidance : Use maceration or Soxhlet extraction with ethanol or methanol, followed by liquid-liquid partitioning (e.g., ethyl acetate) and silica gel chromatography. Validate purity via HPLC with UV detection at 254 nm, referencing retention times against authenticated standards. Ensure plant material is taxonomically verified .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

- Methodological Guidance : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) for backbone analysis and stereochemical determination. High-resolution mass spectrometry (HRMS) confirms molecular formula (C30H34N2O5). Compare spectral data with published libraries to resolve ambiguities in functional groups or chiral centers .

Q. What are the documented pharmacological targets of this compound in preclinical studies?

- Methodological Guidance : Review literature for receptor-binding assays (e.g., α-adrenergic or serotonin receptors) and enzyme inhibition studies. Use in vitro models (e.g., cell lines expressing target proteins) with positive/negative controls. Cross-reference findings with databases like ChEMBL or PubChem .

Advanced Research Questions

Q. How should dose-response experiments for this compound be designed to balance efficacy and toxicity?

- Methodological Guidance : Apply the PICOT framework:

- Population : Select relevant animal models (e.g., rodents for hypertension studies).

- Intervention : Test a logarithmic dose range (e.g., 0.1–100 mg/kg) to establish EC50/LC50.

- Comparison : Include vehicle controls and reference drugs (e.g., reserpine for alkaloid comparisons).

- Outcome : Measure biomarkers (e.g., blood pressure, cardiac output) and toxicity markers (e.g., liver enzymes).

- Time : Define acute (24–72 hr) vs. chronic (4–8 weeks) exposure .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

- Methodological Guidance :

- Assay Conditions : Standardize pH, temperature, and incubation times.

- Cell Lines : Use authenticated lines (e.g., ATCC) to avoid genetic drift.

- Compound Purity : Confirm ≥98% purity via HPLC and elemental analysis to rule out impurities as confounding factors .

- Data Normalization : Include internal controls (e.g., reference inhibitors) and report results as mean ± SEM with n ≥ 3 replicates .

Q. What statistical methods are recommended for analyzing this compound’s pharmacokinetic (PK) data?

- Methodological Guidance : Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life. For compartmental modeling, employ software like Phoenix WinNonlin. Apply ANOVA for inter-group comparisons and Tukey’s post-hoc test. Report confidence intervals (95%) and effect sizes .

Q. How can systematic reviews on this compound’s mechanisms avoid bias in literature synthesis?

- Methodological Guidance :

-

Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (alkaloid OR antihypertensive)").

-

Tools : Leverage Research Rabbit to map citation networks and content-based recommendations .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

-

Bias Mitigation : Adhere to PRISMA guidelines for study selection and assess quality via GRADE criteria .

Methodological Considerations

- Data Reproducibility : Replicate key findings across ≥2 independent labs, sharing raw data via repositories like Zenodo .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approval (e.g., IACUC) .

- Publication Standards : Report synthetic procedures per IUPAC guidelines and spectral data in Supporting Information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.